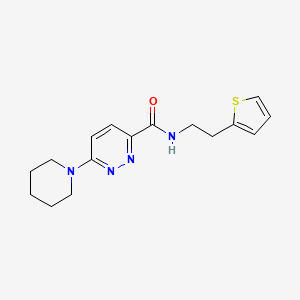

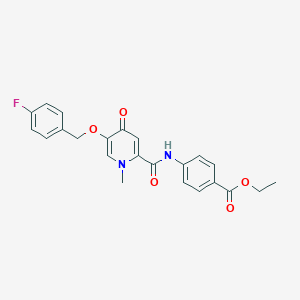

![molecular formula C18H8Cl2N2O B2959437 4,11-二氯-7H-苯并咪唑并[2,1-a]苯并[d,e]异喹啉-7-酮 CAS No. 324045-24-1](/img/structure/B2959437.png)

4,11-二氯-7H-苯并咪唑并[2,1-a]苯并[d,e]异喹啉-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one” is a chemical compound used in various fields of research . It is also known as an aryl hydrocarbon receptor (AhR) agonist .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases . For a detailed analysis, you may need to refer to specific scientific literature or databases that provide comprehensive physical and chemical property analyses.科学研究应用

新型半梯形聚合物

已开发出一系列开创性的新型半梯形聚合物,其链结构中包含 7H-苯并咪唑并[2,1-a]苯并[d,e]异喹啉-7-酮-3,11-二基单元。这些聚合物通过高温溶液缩聚工艺合成,采用各种酸酐和二胺化合物作为前体。这些材料在氩气和空气中均表现出优异的热稳定性,凸显了它们在先进材料应用中的潜力 (Jedliński 等,1982)。

无催化剂合成

已开发出一种苯并咪唑并[2,1-a]异喹啉的环境友好型合成方法,展示了一种无需催化剂的高效途径。该合成涉及在乙醇中用取代的炔基苯甲醛与邻苯二胺和脂肪胺反应,突出了杂环化合物生产的绿色化学方法 (Mishra 等,2019)。

肉碱的荧光标记试剂

4-(2-氨基乙基氨基)-7H-苯并[d,e]苯并咪唑并[2,1-a]异喹啉-7-酮已被确定为一种对肉碱分析非常敏感的荧光标记试剂。该试剂有助于检测极低浓度的肉碱,为生化研究和诊断应用提供了一种强大的工具 (Nakaya 等,2001)。

量子化学研究

已经对 7H-苯并咪唑并[2,1,-a]苯并[d,e]异喹啉-7-酮及其衍生物进行了量子化学研究,提供了对这些化合物的电子结构、电荷分布和光学性质的见解。此类研究为设计和开发具有定制电子和光学特性的新材料提供了基础性理解 (顾景华,2014)。

苯并咪唑并异喹啉-11-酮衍生物的合成

已经开发出苯并咪唑并[1,2-b]异喹啉-11-酮衍生物的简洁高效的铜催化合成路线。这种一锅串联合成方法通过取代的苯甲酰胺与氰基乙酸酯或丙二腈的反应促进了多种衍生物的产生,为医药和材料科学研究开辟了新的途径 (Lu 等,2010)。

作用机制

Target of action

The compound is an aryl hydrocarbon receptor (AhR) agonist . The AhR is a type of protein that regulates the expression of certain genes when activated by a ligand, such as a drug or hormone.

Mode of action

As an AhR agonist, the compound can bind to the AhR and activate it . This activation can lead to changes in the expression of certain genes, which can have various effects on the cell.

Biochemical pathways

Ahr is known to be involved in various biological processes, including cell cycle regulation and apoptosis .

Result of action

The activation of AhR by the compound can induce cell cycle arrest or apoptosis via activation of tumor-suppressive transcriptional programs . This suggests that the compound might have potential anti-cancer properties.

属性

IUPAC Name |

6,15-dichloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl2N2O/c19-9-4-7-15-14(8-9)21-17-11-3-1-2-10-13(20)6-5-12(16(10)11)18(23)22(15)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMTZFSVOJTIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=NC5=C(N4C3=O)C=CC(=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

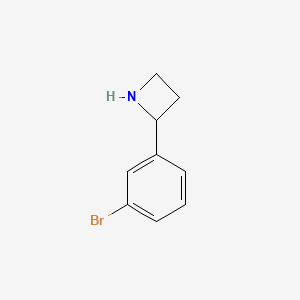

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)

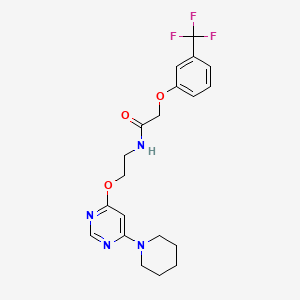

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)

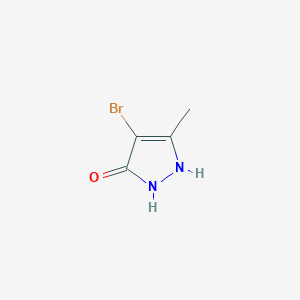

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)